![molecular formula C17H40O3Si2 B14584298 Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-61-5](/img/structure/B14584298.png)
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C17H40O3Si2. This compound is characterized by the presence of both alkyl and alkoxysilane groups, making it a versatile chemical in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, often catalyzed by precious metals such as platinum or rhodium . The reaction conditions generally require a controlled environment with specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the alkoxysilane groups to silanes.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
科学的研究の応用
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of its silane groups with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanols, which then condense to form siloxane bonds. This process is crucial in the formation of stable, cross-linked networks in materials and coatings .
類似化合物との比較
Similar Compounds
Triethoxysilane: An organosilicon compound with similar reactivity but lacks the additional alkyl groups present in Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane.
Dimethyldiethoxysilane: Another related compound with different alkyl and alkoxysilane groups, offering distinct properties and applications.
Uniqueness
This compound is unique due to its combination of alkyl and alkoxysilane groups, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity .
特性
CAS番号 |
61210-61-5 |
|---|---|
分子式 |
C17H40O3Si2 |
分子量 |
348.7 g/mol |
IUPAC名 |
dibutyl-methyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C17H40O3Si2/c1-7-12-14-21(6,15-13-8-2)16-17-22(18-9-3,19-10-4)20-11-5/h7-17H2,1-6H3 |
InChIキー |
BTZGTFTWZLTVEG-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)(CCCC)CC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


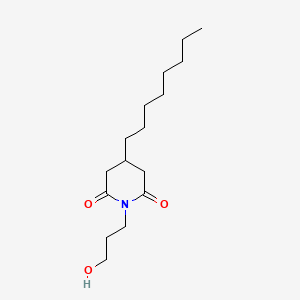



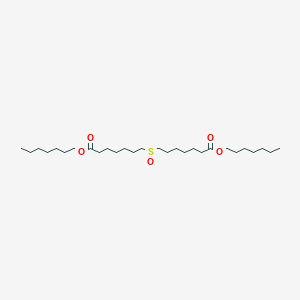
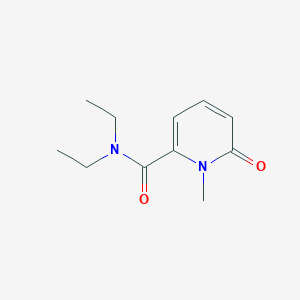
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
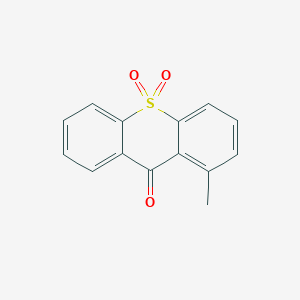
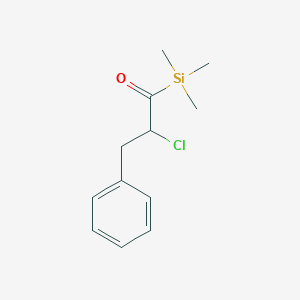
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)
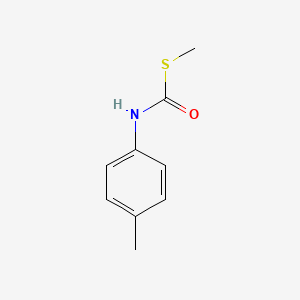
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)

